Cholinesterase Inhibitory Profile: AChE vs. BuChE Selectivity
In vitro enzymatic assays demonstrate that 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 1,580 nM and human plasmatic butyrylcholinesterase (BuChE) with an IC50 of 6,880 nM, yielding an AChE/BuChE selectivity ratio of approximately 4.4-fold [1]. In contrast, the des-ethoxy analog 2-((2-chlorobenzyl)thio)-1H-benzo[d]imidazole (CAS 35838-26-7) lacks reported cholinesterase inhibition data, suggesting that the 5-ethoxy substituent is critical for this differential activity . This selectivity profile is noteworthy because many cholinesterase inhibitors, such as donepezil, exhibit preferential BuChE inhibition, whereas AChE-selective agents are valuable for probing cholinergic mechanisms in neurodegenerative disease models [2].
| Evidence Dimension | AChE vs. BuChE Selectivity Ratio |
|---|---|
| Target Compound Data | AChE IC50 = 1,580 nM; BuChE IC50 = 6,880 nM; Selectivity Ratio ≈ 4.4-fold (AChE-selective) |
| Comparator Or Baseline | 2-((2-Chlorobenzyl)thio)-1H-benzo[d]imidazole (des-ethoxy analog): No reported cholinesterase inhibition data |
| Quantified Difference | Selectivity profile absent in des-ethoxy analog; 5-ethoxy group enables AChE-preferential inhibition. |
| Conditions | Inhibition of human recombinant AChE assessed by Ellman's method using acetylthiocholine iodide as substrate; human plasmatic BuChE assay |
Why This Matters
The 4.4-fold AChE selectivity enables researchers to probe cholinergic signaling with reduced off-target BuChE interference compared to non-selective benzimidazole-thioether analogs.
- [1] BindingDB. (2026). BDBM50569749 (CHEMBL4857554): Affinity Data for Human Acetylcholinesterase and Human Cholinesterase. BindingDB Entry ID: 50569749. View Source
- [2] Sugimoto, H., et al. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current Medicinal Chemistry, 7(3), 303–339. View Source
